![molecular formula C18H21N5 B2687416 N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-08-1](/img/structure/B2687416.png)
N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C18H21N5 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, often starts with the formation of pyrazol-3-one substrates . The key starting material is usually obtained by treating a derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of “N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the InChI code: 1S/C18H21N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) .Physical And Chemical Properties Analysis
“N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a solid substance with a molecular weight of 293.37 . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
Anticancer Activity
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have shown promising results in in vitro cytotoxic activity studies against various cancer cell lines . For instance, pyrazolo[3,4-d]pyrimidin-4-ol 3a, bearing a phenyl group at N-1 and p-C6H4 at C-6, showed better inhibitory activity against MCF-7 (breast adenocarcinoma) with IC50 values in a micromolar range .
Free Radical Scavenging
These compounds have also been evaluated for their free radical scavenging activity . This property is important in the context of oxidative stress, which is implicated in various diseases including cancer.
CDK2 Inhibition
CDK2 (Cyclin-dependent kinase 2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment . Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested as novel CDK2 inhibitors . Some of these compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Apoptosis Induction
Some compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been found to induce apoptosis in tumor cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. Inducing apoptosis in cancer cells is a common strategy in cancer treatment.
Cell Cycle Alteration
Certain pyrazolo[3,4-d]pyrimidine derivatives have been found to cause significant alterations in cell cycle progression . This can disrupt the growth and proliferation of cancer cells.
Antitumor Activity
The compound (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanone showed a marked antitumor activity against all the tested cell lines with IC50 values of 5.00–32.52 μM .
properties
IUPAC Name |
N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-2-5-9-14(8-4-1)22-17-16-12-21-23(18(16)20-13-19-17)15-10-6-3-7-11-15/h3,6-7,10-14H,1-2,4-5,8-9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKSOICWJFYCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

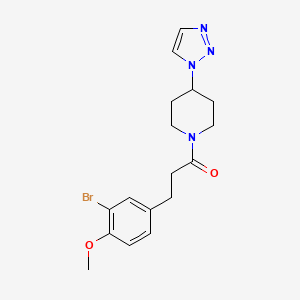
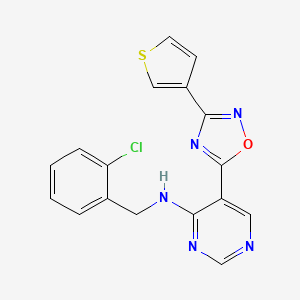
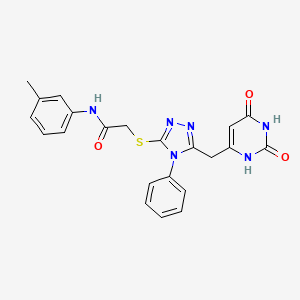
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2687339.png)
![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)
![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2687346.png)


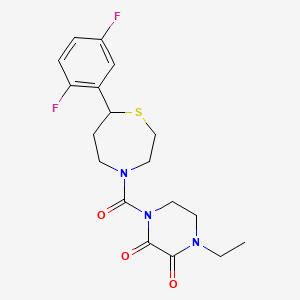
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2687352.png)
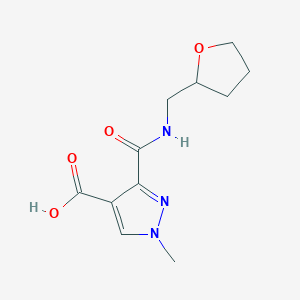
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)